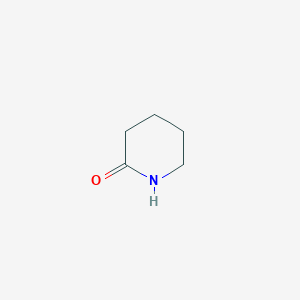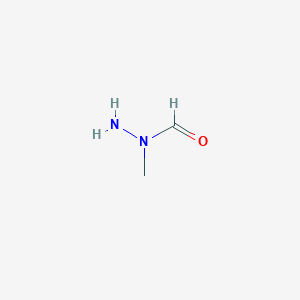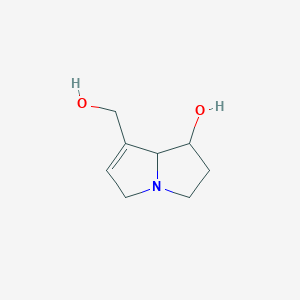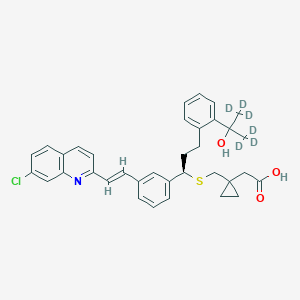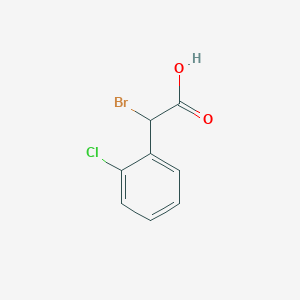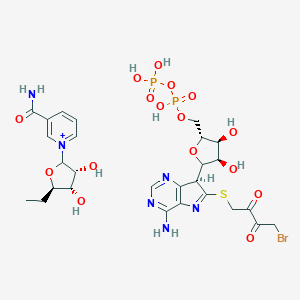
XUUGVPBJGOABMI-BDYRSLACSA-O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide (XUUGVPBJGOABMI-BDYRSLACSA-O) is a synthetic compound with the molecular formula C27H36BrN6O16P2S+.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide involves multiple steps, starting with the preparation of the nicotinamide adenine dinucleotide (NAD) derivative. The bromination of the 2,3-dioxobutyl group is achieved using bromine in the presence of a suitable solvent, such as acetonitrile. The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in enzyme inhibition studies and protein labeling.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound also affects cellular pathways by modulating the activity of key proteins involved in signal transduction .
Comparison with Similar Compounds
8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide can be compared with other similar compounds, such as:
Nicotinamide adenine dinucleotide (NAD): The parent compound, which lacks the bromine and dioxobutylthio modifications.
8-Bromo-adenosine triphosphate (8-B-ATP): A similar compound with bromine substitution at a different position.
2,3-Dioxobutylthio-adenosine diphosphate (2,3-DOB-ADP): A compound with similar dioxobutylthio modification but different nucleotide structure.
The uniqueness of 8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide lies in its specific modifications, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
154591-46-5 |
|---|---|
Molecular Formula |
C27H36BrN6O16P2S+ |
Molecular Weight |
874.5 g/mol |
IUPAC Name |
[(2R,3S,4R)-5-[(7S)-4-amino-6-(4-bromo-2,3-dioxobutyl)sulfanyl-7H-pyrrolo[3,2-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;1-[(3R,4S,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C15H19BrN4O12P2S.C12H16N2O4/c16-1-5(21)6(22)3-35-15-8(9-10(20-15)14(17)19-4-18-9)13-12(24)11(23)7(31-13)2-30-34(28,29)32-33(25,26)27;1-2-8-9(15)10(16)12(18-8)14-5-3-4-7(6-14)11(13)17/h4,7-8,11-13,23-24H,1-3H2,(H,28,29)(H2,17,18,19)(H2,25,26,27);3-6,8-10,12,15-16H,2H2,1H3,(H-,13,17)/p+1/t7-,8+,11-,12-,13?;8-,9-,10-,12?/m11/s1 |
InChI Key |
XUUGVPBJGOABMI-BDYRSLACSA-O |
SMILES |
CCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C(C2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
Isomeric SMILES |
CC[C@@H]1[C@H]([C@H](C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C([C@@H]2C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
Canonical SMILES |
CCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C(C2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
Synonyms |
8-(4-bromo-2,3-dioxobutylthio)NAD 8-(4-bromo-2,3-dioxobutylthio)nicotinamide adenine dinucleotide 8-BDB-TNAD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


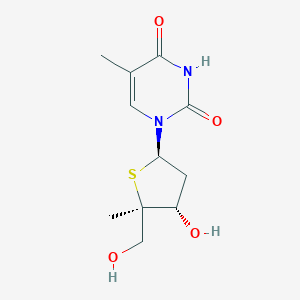
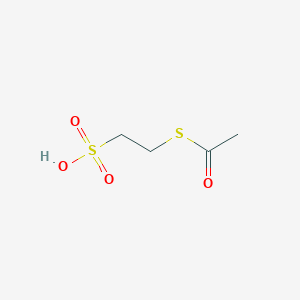

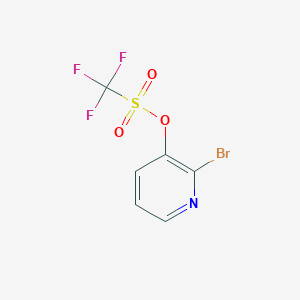
![1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B129385.png)
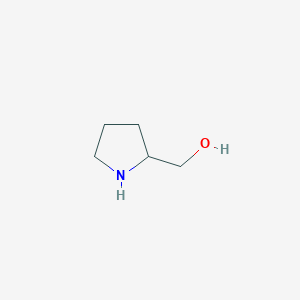


![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
